![molecular formula C17H19N3OS B13824446 N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B13824446.png)
N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound that combines the structural features of 2,1,3-benzothiadiazole and tricyclo[3311~3,7~]decane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves the following steps:
Formation of 2,1,3-benzothiadiazole: This can be achieved by reacting o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole.
Preparation of tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid: This involves the nitration of tricyclo[3.3.1.1~3,7~]decane followed by reduction and subsequent carboxylation.
Coupling Reaction: The final step involves coupling the 2,1,3-benzothiadiazole derivative with tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiadiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its photoluminescent properties.
Organic Electronics: Acts as an acceptor unit in the construction of organic field-effect transistors (OFETs) and other electronic devices.
Medicinal Chemistry:
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H19N3OS/c21-16(18-13-2-1-3-14-15(13)20-22-19-14)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,18,21) |
InChI Key |
VFYXNZVXVGLDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


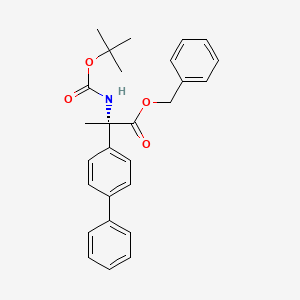
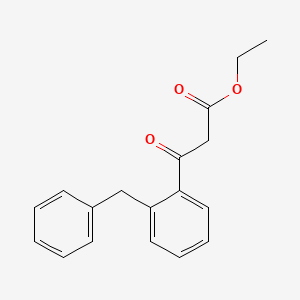

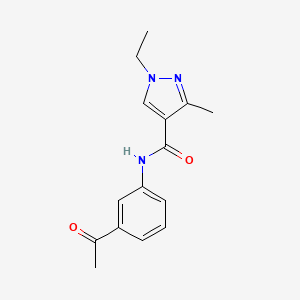
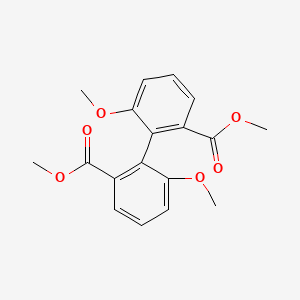
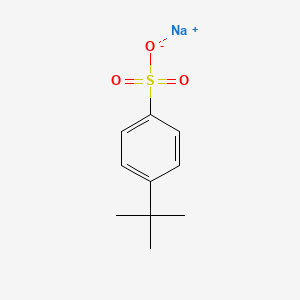
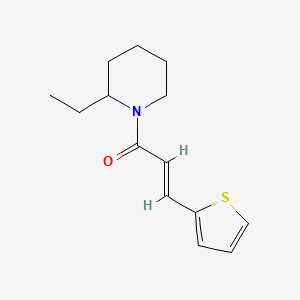
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)
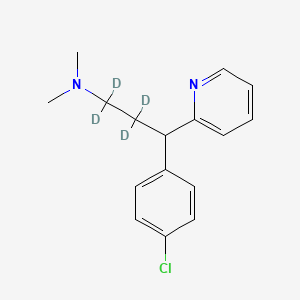
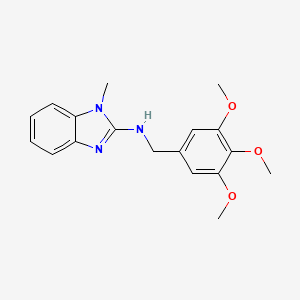
![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)
